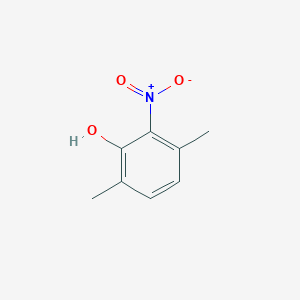

3,6-Diméthyl-2-nitrophénol

Vue d'ensemble

Description

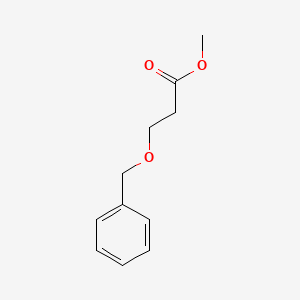

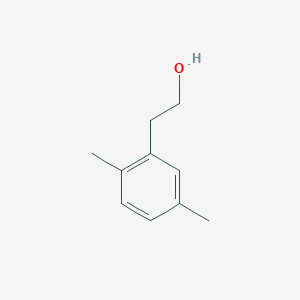

3,6-Dimethyl-2-nitrophenol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.

The exact mass of the compound 3,6-Dimethyl-2-nitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,6-Dimethyl-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dimethyl-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Étalon interne en chromatographie

Il a été utilisé comme étalon interne dans la détermination du 4-nitrophénol et du 3-méthyl-4-nitrophénol dans l'urine humaine par chromatographie liquide couplée à la spectrométrie de masse en tandem . Cela aide à la quantification précise de ces composés.

Recherche sur les voies de signalisation

Le 3,6-diméthyl-2-nitrophénol est utilisé dans la recherche liée aux voies de signalisation . Celles-ci incluent les protéases de l'apoptose, la chromatine/épigénétique, le métabolisme, la signalisation MAPK et les dommages à l'ADN/réparation de l'ADN de la tyrosine kinase .

Recherche en science des matériaux

Les scientifiques ayant une expérience en science des matériaux utilisent également ce composé dans leurs recherches . Ses propriétés uniques peuvent être exploitées dans le développement de nouveaux matériaux.

Recherche en synthèse chimique

Le this compound est utilisé dans la recherche en synthèse chimique . Sa structure complexe et sa réactivité en font un composé précieux dans la synthèse de nouveaux produits chimiques.

Recherche en chromatographie

Ce composé est utilisé dans la recherche liée à la chromatographie . Il peut être utilisé pour étudier la séparation de mélanges complexes et le développement de nouvelles techniques chromatographiques.

Recherche analytique

Le this compound est utilisé dans divers domaines de la recherche analytique . Ses propriétés uniques peuvent être utilisées dans le développement de nouvelles méthodes et techniques analytiques.

Mécanisme D'action

Nitro Compounds

Nitro compounds, such as 3,6-Dimethyl-2-nitrophenol, are a significant class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This results in high dipole moments of nitro compounds .

Physical and Spectroscopic Properties

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 . A weak n → π∗ transition occurs in the electronic spectra of nitroalkanes at around 270 nm .

Preparation of Nitro Compounds

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Analyse Biochimique

Biochemical Properties

3,6-Dimethyl-2-nitrophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways. Additionally, 3,6-Dimethyl-2-nitrophenol can act as a substrate for nitroreductases, enzymes that catalyze the reduction of nitro groups to amino groups .

Cellular Effects

3,6-Dimethyl-2-nitrophenol exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 3,6-Dimethyl-2-nitrophenol can lead to the activation of oxidative stress pathways, resulting in the upregulation of antioxidant defense mechanisms . Moreover, this compound can affect mitochondrial function, leading to alterations in cellular energy metabolism . In some cell types, 3,6-Dimethyl-2-nitrophenol has been reported to induce apoptosis, a programmed cell death process .

Molecular Mechanism

The molecular mechanism of action of 3,6-Dimethyl-2-nitrophenol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 3,6-Dimethyl-2-nitrophenol has been found to inhibit the activity of certain dehydrogenases, enzymes involved in metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in oxidative stress response, apoptosis, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-Dimethyl-2-nitrophenol can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of 3,6-Dimethyl-2-nitrophenol may exhibit different biochemical properties and cellular effects . Long-term exposure to 3,6-Dimethyl-2-nitrophenol in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including persistent oxidative stress and mitochondrial dysfunction .

Dosage Effects in Animal Models

The effects of 3,6-Dimethyl-2-nitrophenol in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and can be metabolized efficiently by the liver . At higher doses, 3,6-Dimethyl-2-nitrophenol can induce toxic effects, including liver damage, oxidative stress, and alterations in metabolic pathways . Threshold effects have been observed, where a certain dose level triggers significant adverse effects . It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects in animal studies .

Metabolic Pathways

3,6-Dimethyl-2-nitrophenol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion . Additionally, 3,6-Dimethyl-2-nitrophenol can participate in redox cycling, generating reactive oxygen species and contributing to oxidative stress . The involvement of this compound in these metabolic pathways can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 3,6-Dimethyl-2-nitrophenol is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it has been shown to interact with organic anion transporters, which play a role in the cellular uptake of various xenobiotics . The localization and accumulation of 3,6-Dimethyl-2-nitrophenol within specific cellular compartments can influence its activity and function . Understanding the transport and distribution of this compound is essential for elucidating its biochemical effects .

Subcellular Localization

The subcellular localization of 3,6-Dimethyl-2-nitrophenol can impact its activity and function. This compound can be targeted to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, 3,6-Dimethyl-2-nitrophenol can accumulate in the nucleus, where it may interact with transcription factors and modulate gene expression . The subcellular localization of this compound is a critical factor in determining its biochemical effects .

Propriétés

IUPAC Name |

3,6-dimethyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQHHRZADKSPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293475 | |

| Record name | 3,6-Dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71608-10-1 | |

| Record name | 2,5-Dimethyl-6-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071608101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71608-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYL-6-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T0HKQ8H5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)